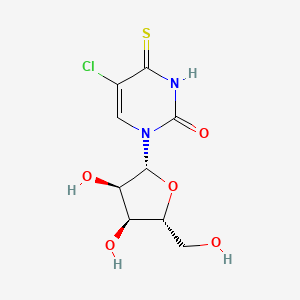
5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole: is a synthetic organic compound known for its unique structure and reactivity. This compound belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a trichloromethyl group and a methylidene group makes it particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trichloromethyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research purposes.
Biology: In biological research, this compound may be used as a probe to study various biochemical pathways. Its reactivity can help in labeling or modifying biomolecules for experimental purposes.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Research may focus on its activity against specific biological targets or its ability to modulate certain pathways.
Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The trichloromethyl group and the oxazole ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, modulating their activity or function.
Vergleich Mit ähnlichen Verbindungen
- 4-Methylidene-2-(trichloromethyl)-1,3-dioxolane
- 5-Methyl-4-methylidene-2-(trichloromethyl)-1,3-oxazole
Comparison: While both compounds share the trichloromethyl and methylidene groups, their ring structures differ. The oxazole ring in 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole provides unique reactivity compared to the dioxolane ring in 4-Methylidene-2-(trichloromethyl)-1,3-dioxolane. This difference in structure can lead to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
918823-56-0 |
|---|---|
Molekularformel |
C6H6Cl3NO |
Molekulargewicht |
214.5 g/mol |
IUPAC-Name |
5-methyl-4-methylidene-2-(trichloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C6H6Cl3NO/c1-3-4(2)11-5(10-3)6(7,8)9/h4H,1H2,2H3 |
InChI-Schlüssel |
XCAQEOUGXODWOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C)N=C(O1)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)
![2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189918.png)





![N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14189955.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14189964.png)



